molecular formula C8H10N2O3 B14704565 1,3-Diacetyl-4-methyl-1,3-dihydro-2H-imidazol-2-one CAS No. 27051-48-5

1,3-Diacetyl-4-methyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B14704565
CAS No.: 27051-48-5
M. Wt: 182.18 g/mol
InChI Key: XEOIGWFDUXEZME-UHFFFAOYSA-N
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Description

1,3-Diacetyl-4-methyl-1,3-dihydro-2H-imidazol-2-one is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diacetyl-4-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-methylimidazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Diacetyl-4-methyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds .

Scientific Research Applications

1,3-Diacetyl-4-methyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diacetyl-4-methyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

27051-48-5

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1,3-diacetyl-4-methylimidazol-2-one

InChI

InChI=1S/C8H10N2O3/c1-5-4-9(6(2)11)8(13)10(5)7(3)12/h4H,1-3H3

InChI Key

XEOIGWFDUXEZME-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N1C(=O)C)C(=O)C

Origin of Product

United States

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